3-Fluoro-2-nitrobenzoic acid

Description

The exact mass of the compound 3-Fluoro-2-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Fluoro-2-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

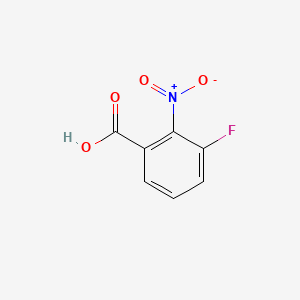

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGONJAUUOWYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596451 | |

| Record name | 3-Fluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-51-4 | |

| Record name | 3-Fluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoro-2-nitrobenzoic acid chemical properties

An In-depth Technical Guide to 3-Fluoro-2-nitrobenzoic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Fluoro-2-nitrobenzoic acid (CAS No. 1000339-51-4), a key building block in modern medicinal and agrochemical research. We will delve into its core chemical properties, explore its reactivity, and present a logical framework for its application in complex organic synthesis. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile reagent.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

3-Fluoro-2-nitrobenzoic acid belongs to a class of substituted aromatic compounds whose value lies in the unique interplay of its three functional groups: the carboxylic acid, the nitro group, and the fluorine atom. The strategic placement of these groups creates a molecule with distinct reactivity profiles, making it an essential precursor for introducing specific functionalities into larger, more complex molecules.[1]

In pharmaceutical development, the incorporation of fluorine is a well-established strategy for enhancing drug efficacy. Fluorine's high electronegativity can modulate the acidity/basicity (pKa) of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but also serves as a versatile synthetic handle, readily converted to an amine for further derivatization. The carboxylic acid provides a primary point for conjugation, esterification, or amide bond formation. Consequently, 3-Fluoro-2-nitrobenzoic acid is instrumental in the synthesis of novel Active Pharmaceutical Ingredients (APIs) and advanced drug intermediates.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in the laboratory.

Core Chemical Properties

The key quantitative data for 3-Fluoro-2-nitrobenzoic acid are summarized below. These properties are critical for reaction planning, purification, and safety assessments.

| Property | Value | Source |

| CAS Number | 1000339-51-4 | [2] |

| Molecular Formula | C₇H₄FNO₄ | [2] |

| Molecular Weight | 185.11 g/mol | [2] |

| Appearance | Pale lemon crystalline powder | [1] |

| Density | 1.568 g/cm³ | [1] |

| Boiling Point | 354.2°C | [1] |

| Flash Point | 168°C | [1] |

| Purity (Typical) | ≥99.0% (by HPLC) | [1] |

Molecular Structure

The structural arrangement of the functional groups is the primary determinant of the molecule's reactivity.

Caption: Molecular structure of 3-Fluoro-2-nitrobenzoic acid.

Predicted Spectroscopic Signature

-

¹H NMR: The aromatic region would show three distinct proton signals, each a multiplet due to complex splitting from both neighboring protons and the fluorine atom (H-F coupling). The strong electron-withdrawing effects of the nitro and carboxyl groups would shift these protons downfield.

-

¹³C NMR: Seven carbon signals are expected. The carboxyl carbon would appear significantly downfield (~165-170 ppm). The aromatic carbons would show characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large C-F coupling constant.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹, respectively), and a C-F stretch (~1200-1300 cm⁻¹).[5]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 185. Key fragmentation patterns would include the loss of -OH (m/z 168), -NO₂ (m/z 139), and -COOH (m/z 140).[6]

Reactivity and Mechanistic Considerations

The synthetic utility of 3-Fluoro-2-nitrobenzoic acid stems from the distinct reactivity of its three key functional sites. The choice of reaction conditions determines which site is addressed.

Caption: Key reactivity pathways for 3-Fluoro-2-nitrobenzoic acid.

-

Carboxylic Acid Group: This is the most accessible functional group for standard transformations. It can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, creating a highly reactive intermediate for the formation of amides and esters. Direct coupling with amines or alcohols is also readily achieved using standard coupling agents (e.g., EDC, DCC).

-

Nitro Group: The nitro group is a powerful tool for introducing a nitrogen nucleophile. It can be selectively reduced to an amine (-NH₂) using various methods, such as catalytic hydrogenation (H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl). This transformation is fundamental for building heterocyclic structures or for subsequent diazotization reactions.

-

Fluorine Atom (Nucleophilic Aromatic Substitution - SₙAr): The fluorine atom is positioned ortho to the strongly electron-withdrawing nitro group. This arrangement strongly activates the C-F bond towards nucleophilic aromatic substitution. Fluorine is an excellent leaving group in SₙAr reactions, allowing for the facile introduction of O-, N-, and S-based nucleophiles. This pathway is particularly valuable for synthesizing benzimidazole derivatives and other fused ring systems.[7]

Representative Synthesis Protocol

While specific manufacturing processes for 3-Fluoro-2-nitrobenzoic acid are often proprietary, a plausible and illustrative synthetic route can be adapted from established methods for closely related isomers, such as 2-Fluoro-3-nitrobenzoic acid. The following protocol demonstrates a common industrial approach involving oxidation of a substituted toluene.[8][9]

Disclaimer: This protocol is for illustrative purposes, based on the synthesis of a related isomer, and should be adapted and optimized under controlled laboratory conditions by qualified personnel.

Reaction: Oxidation of 2-Fluoro-3-nitrotoluene to 2-Fluoro-3-nitrobenzoic acid

Caption: General workflow for the synthesis of a fluoronitrobenzoic acid.

Step-by-Step Methodology:

-

Vessel Preparation: To a suitable reaction vessel equipped with a mechanical stirrer and temperature probe, add 2-Fluoro-3-nitrotoluene (1 part by weight), isopropanol (12 parts by volume), and water (6 parts by volume).[9]

-

Reagent Addition: Stir the mixture to achieve a solution or fine suspension. To this, add sodium dichromate (3 parts by weight) portion-wise, ensuring the temperature is maintained at or below 25°C.[9]

-

Reaction: Allow the reaction mixture to stir at 25°C for approximately 3 hours. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) to confirm the consumption of the starting material.[9]

-

Initial Filtration: Upon completion, filter the reaction mixture to remove inorganic solids.

-

Solvent Removal: Transfer the filtrate to a rotary evaporator and remove the organic solvent (isopropanol) under reduced pressure.

-

Recrystallization: Add water to the remaining residue. Heat the mixture with stirring to dissolve the product. Allow the solution to cool slowly to 0°C to induce recrystallization.[9]

-

Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product, 2-fluoro-3-nitrobenzoic acid.[9]

Causality and Justification: The choice of a strong oxidizing agent like sodium dichromate is essential for the conversion of the benzylic methyl group to a carboxylic acid. The isopropanol/water solvent system is chosen to solubilize both the organic starting material and the inorganic oxidant. The final recrystallization step is a critical purification technique to remove unreacted starting material and soluble byproducts, ensuring high purity of the final product.

Applications in Drug Discovery and Agrochemicals

3-Fluoro-2-nitrobenzoic acid is not an end product but a high-value intermediate. Its utility is demonstrated in the synthesis of a wide range of target molecules.

-

Pharmaceuticals: It serves as a precursor for synthesizing APIs where the fluoronitrobenzoic acid scaffold is embedded within a larger molecule. Its structure is particularly suited for creating kinase inhibitors, anti-infective agents, and compounds targeting the central nervous system. The fluorine atom can enhance blood-brain barrier penetration, a critical factor for CNS drugs.[1]

-

Agrochemicals: In the agrochemical sector, this intermediate is used to develop next-generation pesticides, herbicides, and plant growth regulators.[1] The strong electron-withdrawing nature of the nitro and fluoro groups can contribute to the potency and environmental stability of the final active ingredient.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. 3-Fluoro-2-nitrobenzoic acid must be handled with appropriate care.

-

Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2] It may also cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10][11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Arrange for disposal as special waste through a licensed disposal company.[10]

Conclusion

3-Fluoro-2-nitrobenzoic acid is a strategically important chemical intermediate whose value is derived from the synergistic interplay of its functional groups. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for medicinal and agricultural chemists. A thorough understanding of its handling requirements and synthetic potential, as outlined in this guide, is essential for leveraging this molecule to its full potential in the development of novel, high-impact chemical entities.

References

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-fluoro-2-nitro- (CAS 1493-27-2).

-

PubChem. (n.d.). 3-Fluoro-2-nitrobenzoic acid. Retrieved from [Link]

-

Chemsrc. (2024). 3-Fluoro-2-nitrobenzoic acid | CAS#:1000339-51-4. Retrieved from [Link]

- ChemicalBook. (n.d.). 3-FLUORO-2-NITROBENZOIC ACID | 1000339-51-4.

-

PubChem. (n.d.). 2-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. Retrieved from [Link]

- Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.

-

WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Fluoro-3-Nitrobenzoic Acid: A Cornerstone for Pharmaceutical and Agrochemical Innovation. Retrieved from [Link]

-

NIST. (n.d.). 4-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Fluoro-2-nitrobenzoic acid | C7H4FNO4 | CID 18915920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. files.eric.ed.gov [files.eric.ed.gov]

- 6. 4-Fluoro-3-nitrobenzoic acid [webbook.nist.gov]

- 7. ossila.com [ossila.com]

- 8. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 9. 2-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. 3-Fluoro-2-nitrobenzoic acid | CAS#:1000339-51-4 | Chemsrc [chemsrc.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

Introduction: The Strategic Importance of 3-Fluoro-2-nitrobenzoic Acid

An In-depth Technical Guide to the Physical Characteristics of 3-Fluoro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

3-Fluoro-2-nitrobenzoic acid (CAS No. 1000339-51-4) is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Its strategic value lies in the unique arrangement of three distinct functional groups on the benzene ring: a carboxylic acid, a nitro group, and a fluorine atom. This trifecta of reactivity makes it an exceptionally versatile intermediate in the synthesis of complex molecular architectures.

In the pharmaceutical industry, the incorporation of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of active pharmaceutical ingredients (APIs).[1] The nitro group is a powerful electron-withdrawing group and a synthetic handle that can be readily reduced to an amine, opening pathways to a vast array of heterocyclic compounds and other nitrogen-containing scaffolds. The carboxylic acid provides a reactive site for amide bond formation, esterification, and other key transformations. Consequently, 3-Fluoro-2-nitrobenzoic acid is instrumental in the development of novel therapeutics, from anti-inflammatory drugs to anti-cancer agents.[2] Beyond pharmaceuticals, it is also employed in the agrochemical sector for creating next-generation pesticides and in materials science for synthesizing specialty polymers and electronic materials.[1] This guide offers a detailed examination of its core physical characteristics, providing the foundational knowledge necessary for its effective application in research and development.

Core Physicochemical Properties

The fundamental properties of 3-Fluoro-2-nitrobenzoic acid are summarized below. These data are essential for reaction planning, dosage calculations, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 1000339-51-4 | [2][3] |

| Molecular Formula | C₇H₄FNO₄ | [2][3] |

| Molecular Weight | 185.11 g/mol | [2][3] |

| Appearance | Pale lemon crystalline powder / Off-white solid | [4] |

| Boiling Point | 354.2 ± 27.0 °C (Predicted) | [2][4] |

| Density | 1.568 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 168 °C | |

| pKa | 1.85 ± 0.10 (Predicted) | [4] |

Spectroscopic Profile: Structural Elucidation and Verification

Spectroscopic analysis is fundamental to confirming the identity and purity of 3-Fluoro-2-nitrobenzoic acid. The following sections detail the expected spectral characteristics.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under typical electron impact (EI) ionization, the molecular ion peak [M]⁺ is readily observed.

-

Expected m/z: The primary peak for the molecular ion will be found at 185 , corresponding to the nominal mass of C₇H₄FNO₄.[2] High-resolution mass spectrometry (HRMS) would show a mass of approximately 185.0124.[3]

-

Fragmentation: Characteristic fragmentation patterns would include the loss of -OH (m/z 168), -NO₂ (m/z 139), and -COOH (m/z 140), which are invaluable for unambiguous structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom. The strong electron-withdrawing effects of the nitro and carboxyl groups, combined with the electronegativity of fluorine, result in a highly deshielded aromatic system.

-

¹H NMR: The aromatic region (typically 7.0-8.5 ppm) will display signals for the three protons on the benzene ring. Due to the substitution pattern, complex splitting patterns (doublets of doublets, triplets of doublets) are expected. The proton ortho to the nitro group and the proton between the fluorine and carboxyl group will be the most downfield shifted.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carboxyl carbon will appear significantly downfield (~165 ppm). The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹J C-F), appearing as a doublet. The carbon attached to the nitro group will also be significantly deshielded.

-

¹⁹F NMR: As a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a powerful tool.[6] A single resonance is expected for the fluorine atom. Its chemical shift, relative to a standard like CFCl₃, will be indicative of its position on the electron-deficient aromatic ring.[7] This signal will be split by the adjacent aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch: A broad absorption band is expected in the range of 2500-3300 cm⁻¹ , characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band will appear around 1700-1725 cm⁻¹ , corresponding to the carbonyl stretch of the carboxylic acid.

-

N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹ .

-

C-F Stretch: A strong absorption will be present in the fingerprint region, typically around 1200-1300 cm⁻¹ , corresponding to the C-F bond.

-

C=C Aromatic Stretch: Multiple peaks of variable intensity will be observed in the 1450-1600 cm⁻¹ region.

Acidity and Solubility Profile

The physicochemical behavior in solution is governed by the compound's acidity and polarity.

-

Acidity: With a predicted pKa of approximately 1.85, 3-Fluoro-2-nitrobenzoic acid is a relatively strong organic acid.[4] This is a direct consequence of the inductive electron-withdrawing effects of both the ortho-nitro group and the meta-fluoro group, which stabilize the resulting carboxylate anion. This strong acidity is a critical consideration in designing reactions, particularly those involving bases, and in developing purification protocols.

-

Solubility: Specific solubility data is limited. However, based on its structure and data from related isomers, a general solubility profile can be inferred.

-

Water: Slightly soluble. Solubility will increase significantly in basic aqueous solutions (pH > 3) due to deprotonation to the more polar carboxylate salt.

-

Polar Aprotic Solvents (DMSO, DMF): Expected to be soluble.

-

Alcohols (Methanol, Ethanol): Expected to be slightly to moderately soluble.[8]

-

Chlorinated Solvents (DCM, Chloroform): Limited solubility is expected.

-

Ethers (Diethyl Ether, THF): Limited solubility is expected.

-

Thermal Properties and Stability

Understanding the thermal stability is crucial for safe handling, storage, and reaction condition selection.

-

Thermal Stability: The compound is a solid at room temperature and possesses a high predicted boiling point (354.2 °C) and flash point (168 °C), indicating good thermal stability under standard laboratory conditions.[2] However, like many nitroaromatic compounds, it should be handled with care at elevated temperatures, and thermal analysis (TGA/DSC) is recommended before large-scale heating.

-

Storage: For long-term stability and to prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[4]

Key Methodologies: Synthesis, Purification, and Analysis

The successful use of 3-Fluoro-2-nitrobenzoic acid relies on robust protocols for its synthesis and quality control.

Representative Synthesis Workflow

One of the logical and direct routes to 3-Fluoro-2-nitrobenzoic acid is the regioselective nitration of 3-fluorobenzoic acid.[2] The electron-withdrawing carboxylic acid group directs nitration to the meta position, while the ortho-, para-directing fluorine atom activates the C2 and C6 positions. The position ortho to the fluorine (C2) is sterically less hindered and electronically favored, leading to the desired product.

Caption: Representative workflow for the synthesis of 3-Fluoro-2-nitrobenzoic acid.

Protocol: Synthesis via Nitration This protocol is based on established procedures for the nitration of fluorobenzoic acids.[5]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (e.g., 6 parts by volume) to 0 °C in an ice-salt bath.

-

Nitrating Mixture Preparation: Slowly add fuming nitric acid (e.g., 3 parts by volume) to the cooled sulfuric acid while maintaining the temperature at or below 10 °C.

-

Substrate Addition: Over 30-60 minutes, add solid 3-fluorobenzoic acid (1 part by weight) portion-wise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, stir the mixture at 0 °C for one hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product. Dry the purified crystals under vacuum.

Analytical Workflow for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 3-Fluoro-2-nitrobenzoic acid, ensuring it meets the ≥99.0% purity often required for pharmaceutical and R&D applications.

Caption: Standard workflow for purity analysis via reverse-phase HPLC.

Protocol: HPLC Purity Analysis This protocol is based on standard methods for analyzing nitrobenzoic acids.[2][9][10]

-

System Preparation: Set up an HPLC system equipped with a UV detector, autosampler, and a reverse-phase C18 column (e.g., 5 µm particle size, 150 mm x 4.6 mm).

-

Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) or phosphoric acid. A typical starting point is an isocratic mixture of 40-60% acetonitrile.

-

Standard Preparation: Accurately weigh and dissolve a reference standard of 3-Fluoro-2-nitrobenzoic acid in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

-

Sample Preparation: Prepare the sample to be analyzed at a similar concentration using the same diluent.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: Ambient or controlled at 25 °C

-

Detection Wavelength: 254 nm

-

-

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard to determine the retention time, followed by the sample.

-

Quantification: Calculate the purity of the sample based on the peak area percentage (Area %). The retention time should be between 1.8 and 2.9 minutes under standard conditions.[2]

Safety, Handling, and Disposal

Adherence to safety protocols is paramount when working with any chemical intermediate.

-

Hazard Identification: 3-Fluoro-2-nitrobenzoic acid is classified under GHS as Acute Toxicity, Oral, Category 4. The primary hazard statement is H302: Harmful if swallowed.[3] Related isomers also carry warnings for skin and eye irritation.[4]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Spill Management: In case of a spill, collect the dry material without creating dust. Place it in a sealed container for disposal.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.

Conclusion

3-Fluoro-2-nitrobenzoic acid is a cornerstone intermediate whose value is defined by its unique combination of reactive functional groups. A thorough understanding of its physical characteristics—from its spectroscopic signature and solubility to its thermal stability and acidity—is the foundation upon which successful and innovative research is built. By leveraging the technical data and protocols outlined in this guide, researchers and drug development professionals can confidently and safely integrate this powerful building block into their synthetic strategies, accelerating the discovery of new medicines and materials.

References

-

PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved January 11, 2026, from: [Link]

-

Xingrui Industry Co., Limited. (n.d.). 3-Fluoro-2-nitrobenzoic Acid: Sourcing & Application Guide for Buyers. Retrieved January 11, 2026, from: [Link]

-

Chemsrc. (n.d.). 3-Fluoro-2-nitrobenzoic acid | CAS#:1000339-51-4. Retrieved January 11, 2026, from: [Link]

-

Xingrui Industry Co., Limited. (n.d.). 3-Fluoro-2-nitrobenzoic Acid: Sourcing & Application Guide for Buyers. Retrieved January 11, 2026, from: [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information. Available at: [Link]

-

WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Available at: [Link]

-

PubChem. (n.d.). Preparation method of 2-fluoro-3-nitrobenzoic acid - Patent CN-113861034-A. Retrieved January 11, 2026, from: [Link]

-

PubChem. (n.d.). 2-Fluoro-3-nitrobenzoic acid. Retrieved January 11, 2026, from: [Link]

-

International Journal of Quantum Chemistry. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Available at: [Link]

-

PubChem. (n.d.). 3-Fluoro-2-nitrobenzoic acid. Retrieved January 11, 2026, from: [Link]

-

Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved January 11, 2026, from: [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Available at: [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved January 11, 2026, from: [Link]

- Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved January 11, 2026, from: [Link]

-

NIST. (n.d.). Benzoic acid, 2-nitro-. Retrieved January 11, 2026, from: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved January 11, 2026, from: [Link]

-

NIST. (n.d.). Benzoic acid, 3-nitro-. Retrieved January 11, 2026, from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 3-Fluoro-2-nitrobenzoic acid | 1000339-51-4 [smolecule.com]

- 3. 3-Fluoro-2-nitrobenzoic acid | C7H4FNO4 | CID 18915920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-FLUORO-2-NITROBENZOIC ACID | 1000339-51-4 [amp.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. biophysics.org [biophysics.org]

- 7. colorado.edu [colorado.edu]

- 8. 2-Fluoro-3-nitrobenzoic acid | 317-46-4 [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. helixchrom.com [helixchrom.com]

An In-Depth Technical Guide to 3-Fluoro-2-nitrobenzoic Acid: A Keystone Intermediate for Advanced Pharmaceutical Synthesis

Foreword: The Strategic Value of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—its high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—offer chemists a powerful tool to modulate a molecule's lipophilicity, metabolic stability, acidity (pKa), and binding affinity.[1] Among the myriad of fluorinated building blocks, 3-Fluoro-2-nitrobenzoic acid (CAS No. 1000339-51-4) emerges as a particularly valuable intermediate. Its specific substitution pattern, featuring a nitro group ortho to the carboxylic acid and a fluoro group in the meta position, creates a unique electronic and steric environment, predisposing it to versatile chemical transformations critical for the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors. This guide provides an in-depth technical overview of its synthesis, properties, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

3-Fluoro-2-nitrobenzoic acid is an aromatic carboxylic acid that typically appears as an off-white to pale lemon crystalline powder.[2] Its molecular structure is foundational to its chemical behavior and utility in synthesis.

| Property | Value | Source(s) |

| CAS Number | 1000339-51-4 | [3] |

| Molecular Formula | C₇H₄FNO₄ | [3] |

| Molecular Weight | 185.11 g/mol | [3] |

| Appearance | Off-white to pale yellow solid | ChemicalBook[2] |

| Melting Point | 193-195 °C | Sigma-Aldrich |

| Boiling Point | 354.2 °C at 760 mmHg (Predicted) | Smolecule[4] |

| Density | ~1.6 g/cm³ (Predicted) | Smolecule[4] |

| InChI | 1S/C7H4FNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11) | [3] |

| SMILES | C1=CC(=C(C(=C1)F)[O-])C(=O)O | [3] |

Note: Some physical properties are predicted values from chemical databases and should be confirmed experimentally.

Synthesis of 3-Fluoro-2-nitrobenzoic Acid: A Protocol Grounded in Electrophilic Aromatic Substitution

The most direct and industrially relevant synthesis of 3-Fluoro-2-nitrobenzoic acid involves the electrophilic nitration of 3-fluorobenzoic acid. The directing effects of the substituents on the aromatic ring are key to understanding the outcome of this reaction. The carboxylic acid is a meta-directing deactivator, while the fluorine atom is an ortho-, para-directing deactivator. The reaction conditions must be carefully controlled to favor nitration at the C2 position, which is ortho to the carboxylic acid and ortho to the fluorine.

While the primary product of this reaction is often the 5-fluoro-2-nitro isomer, manipulation of reaction conditions can yield the desired 3-fluoro-2-nitrobenzoic acid. A European patent describes a process where 3-fluoro-2-nitrobenzoic acid is formed as a detectable isomer during the nitration of 3-fluorobenzoic acid.[5]

Workflow for Synthesis via Nitration

Caption: General workflow for the synthesis of 3-Fluoro-2-nitrobenzoic acid.

Detailed Experimental Protocol: Nitration of 3-Fluorobenzoic Acid

This protocol is adapted from established methods for the nitration of fluorobenzoic acids.[5][6] Researchers should perform their own optimization and safety assessments.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 3-fluorobenzoic acid to concentrated sulfuric acid, ensuring the temperature is maintained at or below room temperature. Cool the resulting solution to 0 °C in an ice bath.

-

Nitrating Agent Addition: Slowly add fuming nitric acid dropwise to the cooled solution. The temperature must be strictly controlled and kept below 5-10 °C throughout the addition to minimize the formation of undesired isomers and byproducts.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for a designated period (e.g., 3 hours), monitoring the reaction progress by a suitable method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product will precipitate out of the aqueous solution.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid.

-

Drying: Dry the crude product under vacuum. The resulting solid will be a mixture of isomers.

-

Purification: The desired 3-fluoro-2-nitrobenzoic acid must be separated from other isomers, primarily 5-fluoro-2-nitrobenzoic acid. This can be achieved by techniques such as fractional crystallization from a suitable solvent system or by column chromatography on silica gel.

Chemical Reactivity and Mechanistic Rationale

The reactivity of 3-Fluoro-2-nitrobenzoic acid is dictated by the interplay of its three functional groups and their positions on the aromatic ring.

Acidity and the "Ortho Effect"

The acidity of the carboxylic acid is significantly enhanced by the presence of the ortho-nitro group. This phenomenon, known as the "ortho effect," is a combination of steric and electronic factors.

-

Inductive Effect: The nitro group is a powerful electron-withdrawing group (-I effect). Its proximity to the carboxylate group in the conjugate base provides a strong inductive stabilization of the negative charge, thereby increasing the acidity of the parent acid.[7]

-

Steric Inhibition of Resonance: The bulky nitro group sterically hinders the carboxyl group, forcing it to twist out of the plane of the benzene ring.[8] This disruption of coplanarity inhibits the electron-donating resonance effect of the phenyl ring on the carboxyl group, which would otherwise destabilize the carboxylate anion. The net result is a more stable conjugate base and a stronger acid.

The fluorine atom at the meta-position also contributes an inductive electron-withdrawing effect, further increasing the acidity compared to benzoic acid itself.

Caption: Factors contributing to the enhanced acidity of the title compound.

Reactivity of the Functional Groups

-

Carboxylic Acid: The -COOH group undergoes typical reactions such as esterification, amidation, and conversion to an acyl chloride. These transformations are fundamental to its use as a building block, allowing for its linkage to other molecular fragments.

-

Nitro Group: The nitro group is a versatile functional handle. Its most critical reaction in pharmaceutical synthesis is its reduction to an aniline (amino group). This transformation converts the electron-withdrawing nitro group into a nucleophilic, electron-donating amino group, fundamentally altering the reactivity of the aromatic ring and enabling subsequent cyclization reactions. Common reduction methods include catalytic hydrogenation (e.g., using Pd/C) or treatment with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[9]

-

Aromatic Ring: The presence of two strong deactivating groups (nitro and carboxyl) and a moderately deactivating fluoro group makes the aromatic ring highly electron-deficient and thus resistant to electrophilic aromatic substitution. Conversely, it is activated towards nucleophilic aromatic substitution (SₙAr), although the positions are not ideally situated for displacement of the fluorine atom.

Application in Pharmaceutical Synthesis: Gateway to Kinase Inhibitors

3-Fluoro-2-nitrobenzoic acid is a strategic precursor for the synthesis of heterocyclic scaffolds that form the core of many targeted therapies, particularly kinase inhibitors. The general synthetic strategy involves the reduction of the nitro group to form 2-amino-3-fluorobenzoic acid (an anthranilic acid derivative), which is then used as a key building block.

Synthesis of Quinazolinone Scaffolds

A primary application is in the synthesis of quinazolinones. This heterocyclic system is a "privileged scaffold" in medicinal chemistry and is present in numerous FDA-approved kinase inhibitors like Gefitinib and Erlotinib. The general synthesis involves the cyclization of an anthranilic acid derivative with an appropriate reaction partner.

Exemplary Synthetic Workflow: From Intermediate to Heterocyclic Core

The following workflow illustrates how 3-fluoro-2-nitrobenzoic acid can be converted into a fluorinated quinazolinone core, a key structure in many kinase inhibitors.

Caption: Synthetic pathway from the title compound to a quinazolinone core.

This fluorinated quinazolinone core can then undergo further functionalization, such as coupling reactions at various positions, to build the final active pharmaceutical ingredient (API). The fluorine atom, strategically placed on this core, can enhance binding to the kinase active site and improve the overall drug-like properties of the final molecule. While patents often describe the synthesis of isomers like 2-fluoro-3-nitrobenzoic acid for specific drugs like the BRAF inhibitor dabrafenib, the underlying chemical logic and utility of these fluoronitrobenzoic acids as precursors to amino-benzoic acids for building heterocyclic kinase inhibitors are directly transferable.[10]

Analytical and Spectroscopic Data

Note: While widely commercially available, publicly accessible, peer-reviewed spectral data for this specific CAS number is limited. The following represents expected spectral characteristics based on its structure and data for closely related isomers.

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the adjacent fluoro, nitro, and carboxyl groups.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the carboxyl carbon. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorptions corresponding to the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxyl group (~1700 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹), and C-F stretching vibrations.

-

Mass Spectrometry (MS): Under electron impact (EI) ionization, the molecular ion peak is expected at an m/z of 185.[4] Characteristic fragmentation patterns would include the loss of -OH (m/z 168), -NO₂ (m/z 139), and -COOH (m/z 140).

Safety and Handling

3-Fluoro-2-nitrobenzoic acid is classified as an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [PubChem]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [PubChem]

Conclusion

3-Fluoro-2-nitrobenzoic acid, CAS 1000339-51-4, is a highly functionalized building block whose value is derived from the specific arrangement of its substituents. The ortho-nitro group activates the molecule for critical transformations, most notably reduction to an aniline, while simultaneously enhancing the acidity of the carboxylic acid via the ortho effect. The meta-fluoro group provides a strategic site for introducing fluorine, a key element for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Its utility as a precursor to fluorinated anthranilic acids makes it an indispensable intermediate for constructing heterocyclic cores, such as quinazolinones, which are prevalent in modern targeted therapies. For researchers in drug discovery and process development, a thorough understanding of the synthesis, reactivity, and strategic application of this compound is essential for the efficient development of next-generation pharmaceuticals.

References

-

PubChem. (n.d.). 3-Fluoro-2-nitrobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2000). US20020072626A1 - Processes for the preparation of substituted benzoic acid derivatives.

-

WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Available at: [Link]

-

PubChem. (n.d.). Preparation method of 2-fluoro-3-nitrobenzoic acid - Patent CN-113861034-A. Available at: [Link]

-

Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Available at: [Link]

-

Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Available at: [Link]

-

University of Calgary. (n.d.). The Ortho Effect of benzoic acids. Available at: [Link]

-

Chemistry Stack Exchange. (2018, July 12). Is ortho-nitro benzoic acid more acidic than formic acid?. Available at: [Link]

- Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 9). The Crucial Role of 3-Fluoro-2-hydroxybenzoic Acid in Modern Pharmaceutical Synthesis. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available at: [Link]

- Google Patents. (n.d.). EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.

-

PubMed Central (PMC). (2013, June 3). Quinazoline derivatives: synthesis and bioactivities. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-FLUORO-2-NITROBENZOIC ACID | 1000339-51-4 [chemicalbook.com]

- 3. 3-Fluoro-2-nitrobenzoic acid | C7H4FNO4 | CID 18915920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google Patents [patents.google.com]

- 6. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation method of 2-fluoro-3-nitrobenzoic acid - Patent CN-113861034-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rroij.com [rroij.com]

An In-depth Technical Guide to the Molecular Structure of 3-Fluoro-2-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 3-Fluoro-2-nitrobenzoic acid (C₇H₄FNO₄), a critical building block in medicinal chemistry and organic synthesis. We delve into the synergistic application of spectroscopic, crystallographic, and computational methodologies to afford an unambiguous and detailed portrait of its three-dimensional architecture and electronic landscape. This document is intended for researchers, scientists, and drug development professionals, offering not only foundational data but also the strategic rationale behind the analytical techniques employed for structural elucidation.

Introduction and Strategic Importance

3-Fluoro-2-nitrobenzoic acid is an aromatic carboxylic acid distinguished by the presence of two potent electron-withdrawing groups: a nitro group (-NO₂) ortho to the carboxylic acid and a fluorine (-F) atom meta to it. This specific substitution pattern imbues the molecule with unique reactivity and makes it a valuable precursor for the synthesis of complex pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs).[1] The incorporation of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3]

A precise understanding of the molecular structure of this intermediate is paramount. It dictates the molecule's reactivity, intermolecular interactions, and ultimately, its suitability for specific synthetic transformations. This guide moves beyond a simple data sheet, providing a holistic view of how complementary analytical techniques are leveraged to build a complete and validated structural model.

Chemical Identity and Physicochemical Properties

A foundational step in any chemical investigation is the confirmation of the material's identity and a summary of its key physical properties. These data serve as a baseline for all subsequent analytical work.

| Property | Value | Source |

| IUPAC Name | 3-fluoro-2-nitrobenzoic acid | [4][5] |

| CAS Number | 1000339-51-4 | [4][6][7] |

| Molecular Formula | C₇H₄FNO₄ | [4][7] |

| Molecular Weight | 185.11 g/mol | [4][7] |

| Appearance | Pale lemon crystalline powder | [1] |

| Boiling Point | 354.2 °C | [1][8] |

| Density | ~1.6 g/cm³ | [8][9] |

| Flash Point | 168.0 °C | [1][8] |

Comprehensive Structural Elucidation

The determination of a molecular structure is not a single experiment but a process of accumulating and correlating evidence from multiple analytical techniques. Each method provides a unique piece of the puzzle, and their convergence provides the highest level of confidence.

3.1. Molecular Connectivity and Functional Group Analysis via Spectroscopy

Spectroscopic methods are indispensable for confirming the presence of functional groups and mapping the connectivity of atoms within the molecule.

Caption: Workflow for spectroscopic characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation for organic molecules in solution.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The integration will correspond to one proton for each signal. The splitting patterns (doublets, triplets of doublets, etc.) will be complex due to coupling between the protons (³JHH) and coupling to the fluorine atom (³JHF, ⁴JHF).

-

¹³C NMR: The carbon NMR will display seven signals. The carboxyl carbon will be significantly downfield (>160 ppm). The aromatic carbons will appear between ~110-150 ppm, with their chemical shifts influenced by the attached substituents. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF).

-

¹⁹F NMR: A single resonance is expected, and its coupling to adjacent protons will provide critical information for assigning the aromatic signals in the ¹H NMR spectrum.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy excels at identifying functional groups by their characteristic vibrational frequencies.

-

O-H Stretch: A very broad absorption band is expected from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption around 1700-1730 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.

-

N-O Stretches: Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric), confirm the presence of the nitro group.

-

C-F Stretch: A strong absorption in the fingerprint region, typically 1000-1300 cm⁻¹, is indicative of the carbon-fluorine bond.

-

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and clues to its structure through fragmentation analysis.

-

Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at m/z 185, corresponding to the molecular weight of the compound.[4]

-

Fragmentation: Common fragmentation pathways include the loss of -OH (m/z 168), -COOH (m/z 140), and -NO₂ (m/z 139), which helps to confirm the presence and connectivity of these functional groups.

-

3.2. Unambiguous 3D Structure via Single-Crystal X-ray Diffraction

While spectroscopy defines connectivity, only X-ray crystallography can provide a definitive, high-resolution three-dimensional map of the molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

-

Crystal Growth (Self-Validation Step): The ability to grow a high-quality single crystal is itself a validation of sample purity. A common method is slow evaporation.

-

Dissolve the 3-Fluoro-2-nitrobenzoic acid sample in a suitable solvent (e.g., ethanol, acetonitrile) to near saturation at a slightly elevated temperature.[10]

-

Allow the solution to cool slowly and the solvent to evaporate over several days in a vibration-free environment.[11]

-

Visually inspect for well-formed, transparent crystals suitable for diffraction.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.

-

Expose the crystal to a monochromatic X-ray beam (e.g., Mo-Kα, λ = 0.71073 Å).[11]

-

Rotate the crystal and collect the diffraction pattern (reflections) on an area detector.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a list of reflection intensities.

-

Solve the phase problem using direct methods or Patterson synthesis to generate an initial electron density map.

-

Build an initial molecular model into the electron density map.

-

Refine the model by least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. The final structure of benzoic acid derivatives typically shows centrosymmetric dimers linked by hydrogen bonds between their carboxyl groups.[12]

-

3.3. Corroboration and Electronic Insights via Computational Modeling

Theoretical calculations, particularly using Density Functional Theory (DFT), serve as a powerful tool to corroborate experimental findings and provide insights into properties that are difficult to measure directly, such as the electronic distribution and conformational energy landscape.

Caption: A typical workflow for DFT calculations.

-

Methodology: A geometry optimization is performed to find the lowest energy conformation of the molecule.[11] Subsequent frequency calculations confirm that this structure is a true energy minimum (no imaginary frequencies) and can be used to predict the IR spectrum.[13] NMR shielding constants can also be calculated and converted to chemical shifts for comparison with experimental data.[13]

-

Causality and Validation: The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical and is based on established performance for similar organic systems.[14] A strong correlation between the calculated bond lengths/angles and the X-ray data, as well as between calculated and experimental spectra, provides a powerful cross-validation of the structural assignment.

Synthesis and Application Context

Understanding the molecular structure is intrinsically linked to the molecule's synthesis and utility.

-

Synthesis: 3-Fluoro-2-nitrobenzoic acid is typically synthesized through electrophilic aromatic substitution. A common route involves the nitration of 3-fluorobenzoic acid using a mixture of nitric and sulfuric acids.[9] The directing effects of the fluorine (ortho, para-directing) and the carboxylic acid (meta-directing) groups guide the incoming nitronium ion (NO₂⁺) to the desired position.

-

Applications: This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The three functional groups offer distinct handles for further chemical modification:

-

The carboxylic acid can be converted to esters, amides, or acid chlorides.

-

The nitro group can be reduced to an amine, which is a versatile nucleophile for building heterocyclic rings (e.g., benzimidazoles).[15]

-

The fluorine atom can participate in nucleophilic aromatic substitution reactions, though this is less facile than in more activated systems.

-

Conclusion

The molecular structure of 3-Fluoro-2-nitrobenzoic acid has been rigorously defined through the synergistic application of NMR and IR spectroscopy, mass spectrometry, single-crystal X-ray diffraction, and computational chemistry. The spectroscopic data confirm the atomic connectivity and the presence of the key carboxylic acid, nitro, and fluoro functional groups. X-ray crystallography provides an unambiguous, high-resolution model of the molecule's three-dimensional geometry in the solid state. DFT calculations corroborate these experimental findings and offer deeper insight into the electronic structure. This well-defined structural foundation is essential for rationally designing synthetic routes and predicting the reactivity of this important chemical intermediate in the development of new therapeutics and advanced materials.

References

-

PubChem. (n.d.). 3-Fluoro-2-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Xinghui Pharma. (n.d.). 3-Fluoro-2-nitrobenzoic Acid: Sourcing & Application Guide for Buyers. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-Fluoro-2-nitrobenzoic acid | CAS#:1000339-51-4. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

-

ChemRxiv. (n.d.). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. Retrieved from [Link]

- Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [Link]

-

NIST. (n.d.). 4-Fluoro-3-nitrobenzoic acid. NIST WebBook. Retrieved from [Link]

-

ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Retrieved from [Link]

-

ResearchGate. (n.d.). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. Retrieved from [Link]

-

MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]

-

Moodle@Units. (2001). X-ray Diffraction III: Pharmaceutical Applications. Retrieved from [Link]

-

SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-hydroxy-3-nitro-. NIST WebBook. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajrconline.org [ajrconline.org]

- 4. 3-Fluoro-2-nitrobenzoic acid | C7H4FNO4 | CID 18915920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Fluoro-2-nitrobenzoic acid | 1000339-51-4 [sigmaaldrich.com]

- 6. 1000339-51-4|3-Fluoro-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 7. 1000339-51-4 | 3-Fluoro-2-nitrobenzoic acid - Moldb [moldb.com]

- 8. 3-Fluoro-2-nitrobenzoic acid | CAS#:1000339-51-4 | Chemsrc [chemsrc.com]

- 9. Buy 3-Fluoro-2-nitrobenzoic acid | 1000339-51-4 [smolecule.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. ossila.com [ossila.com]

3-Fluoro-2-nitrobenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-nitrobenzoic Acid

Abstract

3-Fluoro-2-nitrobenzoic acid is a pivotal building block in medicinal chemistry and fine chemical synthesis, most notably as a key intermediate for the production of BRAF inhibitors like Dabrafenib.[1] The strategic placement of the fluoro, nitro, and carboxylic acid functionalities on the aromatic ring presents unique synthetic challenges, primarily concerning regioselectivity and the management of harsh reaction conditions. This guide provides a comprehensive analysis of the core synthetic pathways to 3-fluoro-2-nitrobenzoic acid, offering a comparative look at their respective merits and limitations. We delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer field-proven insights aimed at researchers, chemists, and process development professionals. The focus is on elucidating the causality behind experimental choices to empower robust and scalable synthesis.

Introduction: Strategic Importance and Synthetic Considerations

The value of 3-fluoro-2-nitrobenzoic acid lies in its utility as a versatile precursor for complex molecular architectures. The fluorine atom can modulate the electronic properties and metabolic stability of a final drug molecule, while the nitro and carboxylic acid groups serve as reactive handles for further chemical elaboration.

1.1 Applications in Drug Development

The primary driver for the synthesis of this compound is its role in the pharmaceutical industry. It is an essential intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including tyrosine kinase inhibitors and other targeted cancer therapies.[1] The demand for efficient, pure, and scalable production methods is therefore of critical importance.

1.2 Core Synthetic Challenges

Synthesizing this trisubstituted benzene derivative is not trivial. The main challenges include:

-

Regiocontrol: Introducing three different substituents onto a benzene ring in the desired 1,2,3-pattern requires a carefully planned synthetic sequence. Direct nitration of fluorinated precursors, for example, often yields a mixture of isomers that are difficult to separate.[1]

-

Reaction Conditions: Many classical methods rely on aggressive reagents (e.g., strong oxidants like potassium permanganate or chromium trioxide) and harsh conditions, which can lead to safety concerns, significant waste generation, and unwanted side reactions.[1]

-

Purity: The stringent purity requirements for pharmaceutical intermediates necessitate robust purification protocols to remove residual reagents, byproducts, and isomeric impurities.[2]

Primary Synthesis Pathways: A Comparative Analysis

Several viable routes to 3-fluoro-2-nitrobenzoic acid have been developed. This guide focuses on two predominant strategies: the direct oxidation of a substituted toluene and a multi-step approach involving halogen exchange.

2.1 Pathway A: Direct Oxidation of 3-Fluoro-2-nitrotoluene

This is one of the most direct and commonly employed methods. The synthesis begins with the commercially available 3-fluoro-2-nitrotoluene and converts the methyl group into a carboxylic acid via oxidation.[3][4]

Causality of Experimental Design: The choice of oxidant is critical. Strong oxidizing agents are required to convert the relatively unreactive methyl group of a nitrotoluene. Sodium dichromate in an aqueous/organic co-solvent system is frequently used.[2][5] The acidic conditions generated by reagents like sulfuric acid facilitate the oxidation process. The reaction temperature must be carefully controlled to drive the reaction to completion while minimizing thermal degradation and the formation of impurities. DFT studies on the oxidation of nitrotoluenes show that the reaction can be complex, with competition between methyl group and ring oxidation.[6]

Workflow Diagram:

Caption: Workflow for the direct oxidation of 3-fluoro-2-nitrotoluene.

2.2 Pathway B: Multi-step Synthesis via Halogen Exchange

An alternative and often more controlled strategy involves building the molecule in stages, culminating in a halogen exchange reaction to introduce the fluorine atom. A notable example starts with 2-chloro-3-nitrotoluene.[1][7] This approach avoids the direct oxidation of a fluorinated toluene, which can sometimes be challenging, and instead introduces the valuable fluorine atom at a later stage.

Causality of Experimental Design: This pathway is a prime example of leveraging the principles of Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds in three main stages:

-

Initial Oxidation: The methyl group of 2-chloro-3-nitrotoluene is first oxidized to an aldehyde. This is a deliberate choice to use milder conditions compared to a direct oxidation to the carboxylic acid, which can improve selectivity and reduce byproducts.[1]

-

Halogen Exchange (SNAr): The intermediate, 2-chloro-3-nitrobenzaldehyde, undergoes a chlorine-fluorine exchange. This reaction is highly effective because the nitro group is positioned ortho to the chlorine leaving group. This positioning strongly activates the aromatic ring toward nucleophilic attack by the fluoride ion, stabilizing the negatively charged Meisenheimer complex intermediate.[8][9][10][11] This is the cornerstone of the SNAr mechanism.[9][12]

-

Final Oxidation: The resulting 2-fluoro-3-nitrobenzaldehyde is then oxidized to the final carboxylic acid product, often using a milder oxidant like sodium chlorite or hydrogen peroxide with a catalyst.[1][5]

Pathway Diagram:

Caption: Multi-step synthesis involving a key SNAr halogen exchange step.

Comparative Data Summary

The choice of synthetic pathway often depends on factors such as raw material availability, required scale, and purity specifications.

| Parameter | Pathway A: Direct Oxidation | Pathway B: Halogen Exchange |

| Starting Material | 3-Fluoro-2-nitrotoluene | 2-Chloro-3-nitrotoluene or o-Methylphenol[7] |

| Number of Steps | 1 (from toluene precursor) | 3+ |

| Key Transformation | C-H Oxidation | Nucleophilic Aromatic Substitution (SNAr) |

| Typical Yield | Good to High (Reported up to 96%)[5] | Moderate to Good (Varies per step) |

| Process Control | Requires careful control of exothermic oxidation | Staged approach allows for better control |

| Reagent Profile | Strong, potentially hazardous oxidants (e.g., dichromate) | Milder oxidants in stages; requires fluorinating agent |

| Waste Profile | Generates heavy metal waste (if using Cr/Mn) | Potentially cleaner, avoiding heavy metal oxidants[1] |

| Scalability | Scalable, but thermal management is key | Generally well-suited for industrial scale-up |

Detailed Experimental Protocols

The following protocols are representative methodologies synthesized from published procedures. They are intended for execution by trained professionals in a properly equipped laboratory setting.

4.1 Protocol for Pathway A: Oxidation of 3-Fluoro-2-nitrotoluene [5]

This protocol is based on a procedure using sodium dichromate as the oxidant.

-

1. Reagent Charging: In a suitable reaction vessel, dissolve 3-fluoro-2-nitrotoluene (e.g., 50.0 g, 0.32 mol) in a mixture of isopropanol (600 mL) and water (300 mL).

-

2. Oxidant Addition: To the stirred solution, add sodium dichromate (150.0 g, 0.57 mol) portion-wise, maintaining the internal temperature at approximately 25°C with appropriate cooling.

-

3. Reaction: Stir the reaction mixture vigorously at 25°C for 3 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

-

4. Work-up: Upon completion, filter the reaction mixture to remove inorganic solids. Concentrate the filtrate under reduced pressure to remove the isopropanol.

-

5. Isolation: Add water to the residue and heat with stirring to dissolve the product. Cool the solution to 0-5°C to induce recrystallization.

-

6. Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 3-fluoro-2-nitrobenzoic acid. A reported yield for a similar process is 96%.[5]

4.2 Protocol for Pathway B: Key Halogen Exchange Step [1]

This protocol outlines the critical chlorine-fluorine exchange on the aldehyde intermediate.

-

1. Reagent Charging: In a reaction vessel equipped for anhydrous conditions, charge 2-chloro-3-nitrobenzaldehyde and a suitable high-boiling polar aprotic solvent (e.g., DMSO or sulfolane).

-

2. Fluorinating Agent: Add a source of fluoride ion, such as spray-dried potassium fluoride (KF). A phase-transfer catalyst may be added to improve reactivity.

-

3. Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen) to the required temperature (typically >150°C). The progress of the SNAr reaction is monitored chromatographically.

-

4. Quench and Extraction: After the reaction is complete, cool the mixture and quench by pouring it into cold water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

-

5. Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-fluoro-3-nitrobenzaldehyde, which can be carried forward to the final oxidation step.

Conclusion

The synthesis of 3-fluoro-2-nitrobenzoic acid is a well-established process crucial for the pharmaceutical industry. The most direct route, via the oxidation of 3-fluoro-2-nitrotoluene, offers high yields in a single step but often employs environmentally challenging heavy metal oxidants. Multi-step syntheses, particularly those leveraging a late-stage Nucleophilic Aromatic Substitution for fluorination, provide a more controlled, staged approach that can utilize milder reagents and may be better suited for large-scale industrial production where process control and waste management are paramount.[1] The selection of an optimal pathway requires a careful evaluation of scale, cost, safety, and environmental impact, with ongoing research focused on developing greener and more efficient catalytic methods.

References

- Google Patents. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.

-

WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Available from: [Link]

-

Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (2022-10-12). Available from: [Link]

-

PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. Available from: [Link]

- Google Patents. DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid.

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

Stack Exchange. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021-04-27). Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Purity of 2-Fluoro-3-Nitrobenzoic Acid: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective. Available from: [Link]

-

PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

-

YouTube. Nucleophilic Aromatic Substitution. (2019-07-12). Available from: [Link]

-

PMC - PubMed Central - NIH. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

- Google Patents. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.

-

Khan Academy. Sandmeyer reaction (video). Available from: [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20). Available from: [Link]

-

Acta Chimica Slovenica. Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Available from: [Link]

-

Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Available from: [Link]

-

MySkinRecipes. 3-Fluoro-2-nitrotoluene. Available from: [Link]

-

NCBI. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Available from: [Link]

-

ResearchGate. Modeled oxidation reactions of 2-nitrotoluene (R1 = NO2, R2 = H) and.... Available from: [Link]

Sources

- 1. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Fluoro-2-nitrotoluene [myskinrecipes.com]

- 4. 3-Fluoro-2-nitrotoluene, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 2-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Fluoro-2-nitrobenzoic Acid: Synthesis, Characterization, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-2-nitrobenzoic acid (CAS No. 1000339-51-4) is a key fluorinated building block in organic synthesis, distinguished by the strategic placement of its fluoro, nitro, and carboxylic acid functionalities.[1][2] This unique arrangement makes it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of target molecules, a sought-after attribute in modern drug design. This guide provides an in-depth analysis of the nomenclature, physicochemical properties, synthesis, and key chemical reactions of 3-fluoro-2-nitrobenzoic acid. Furthermore, it explores its critical role in the synthesis of active pharmaceutical ingredients (APIs), supported by detailed experimental protocols and characterization data.

Nomenclature and Structural Identifiers

The unambiguous identification of a chemical entity is fundamental for scientific communication and reproducibility. The compound with the common name 3-Fluoro-2-nitrobenzoic acid is systematically named according to IUPAC nomenclature.

IUPAC Name: 3-fluoro-2-nitrobenzoic acid[1]

This name is derived by identifying the parent structure as benzoic acid, with substituents at positions 2 and 3 of the benzene ring. The substituents are a nitro group (-NO₂) at position 2 and a fluoro group (-F) at position 3.

For computational and database search purposes, several other standard identifiers are used:

| Identifier | Value | Source |

| CAS Number | 1000339-51-4 | [1] |

| Molecular Formula | C₇H₄FNO₄ | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)F)[O-])C(=O)O | [1] |

| InChI | InChI=1S/C7H4FNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11) | [1] |

| InChIKey | DTGONJAUUOWYGB-UHFFFAOYSA-N | [1] |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 3-Fluoro-2-nitrobenzoic acid is essential for its handling, storage, and application in a laboratory setting.

Physicochemical Properties

| Property | Value | Unit | Source |